4-Amino-2-chlorobenzoic acid
Overview
Description
Quinidine methiodide is a quaternary ammonium compound derived from quinidine, an alkaloid found in the bark of the cinchona tree. It is known for its antiarrhythmic properties and is used in various medical and scientific applications. The molecular formula of quinidine methiodide is C21H27IN2O2, and it has a molecular weight of 466.36 g/mol .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in reactions at the benzylic position . In these reactions, a free radical mechanism is often involved, where the compound can lose a hydrogen atom, forming a resonance-stabilized radical .
Biochemical Pathways
The compound’s ability to participate in free radical reactions suggests it may influence pathways involving oxidative stress or other radical-mediated processes .
Pharmacokinetics
It’s known that the compound is bbb permeant , suggesting it can cross the blood-brain barrier and potentially exert effects in the central nervous system.
Result of Action
Its participation in free radical reactions suggests it may influence cellular redox status and potentially impact processes such as cell signaling, inflammation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinidine methiodide can be synthesized through the methylation of quinidine. The reaction involves treating quinidine with methyl iodide in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows: [ \text{Quinidine} + \text{CH}_3\text{I} \rightarrow \text{Quinidine methiodide} ]
Industrial Production Methods: Industrial production of quinidine methiodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain pure quinidine methiodide .
Chemical Reactions Analysis
Types of Reactions: Quinidine methiodide undergoes various chemical reactions, including:
Oxidation: Quinidine methiodide can be oxidized to form quinidine N-oxide.
Reduction: It can be reduced to form dihydroquinidine derivatives.
Substitution: Quinidine methiodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under mild conditions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine derivatives.
Substitution: Various substituted quinidine derivatives depending on the nucleophile used.
Scientific Research Applications
Quinidine methiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral catalyst in asymmetric synthesis.
Biology: Employed in studies of ion channel function and as a tool to investigate cellular electrophysiology.
Medicine: Utilized in the development of antiarrhythmic drugs and in the treatment of certain types of epilepsy.
Comparison with Similar Compounds
Quinidine: A diastereomer of quinine with similar antiarrhythmic properties.
Quinine: An antimalarial agent with structural similarities to quinidine.
Cinchonidine: Another cinchona alkaloid with similar pharmacological effects.
Comparison: Quinidine methiodide is unique due to its quaternary ammonium structure, which enhances its water solubility and stability compared to its parent compound, quinidine. This structural modification also affects its pharmacokinetic properties, making it more suitable for certain medical applications .
Properties
IUPAC Name |
4-amino-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUKNCPOPMRJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062431 | |
Record name | Benzoic acid, 4-amino-2-chloro- | |
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Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2457-76-3 | |
Record name | 4-Amino-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2457-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-4-aminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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Record name | Benzoic acid, 4-amino-2-chloro- | |
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Record name | Benzoic acid, 4-amino-2-chloro- | |
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Record name | 4-amino-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.764 | |
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Record name | 4-AMINO-2-CHLOROBENZOIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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